Cas no 72390-26-2 (Benzenepropanol, 3-methoxy-α,α-dimethyl-)
Benzenepropanol, 3-methoxy-α,α-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanol, 3-methoxy-α,α-dimethyl-
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- MDL: MFCD19314797
- Inchi: 1S/C12H18O2/c1-12(2,13)8-7-10-5-4-6-11(9-10)14-3/h4-6,9,13H,7-8H2,1-3H3
- InChI Key: LPASIUQHYJEFSN-UHFFFAOYSA-N
- SMILES: C1(CCC(C)(C)O)=CC=CC(OC)=C1
Experimental Properties
- Density: 1.004±0.06 g/cm3(Predicted)
- Boiling Point: 301.8±17.0 °C(Predicted)
- pka: 15.21±0.29(Predicted)
Benzenepropanol, 3-methoxy-α,α-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB556601-1 g |
4-(3-Methoxyphenyl)-2-methylbutan-2-ol; . |
72390-26-2 | 1g |
€619.00 | 2023-03-17 | ||
| abcr | AB556601-5 g |
4-(3-Methoxyphenyl)-2-methylbutan-2-ol; . |
72390-26-2 | 5g |
€1,767.00 | 2023-03-17 | ||
| abcr | AB556601-1g |
4-(3-Methoxyphenyl)-2-methylbutan-2-ol; . |
72390-26-2 | 1g |
€619.00 | 2023-08-31 | ||
| abcr | AB556601-5g |
4-(3-Methoxyphenyl)-2-methylbutan-2-ol; . |
72390-26-2 | 5g |
€1767.00 | 2023-08-31 |
Benzenepropanol, 3-methoxy-α,α-dimethyl- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on Benzenepropanol, 3-methoxy-α,α-dimethyl-
Benzenepropanol, 3-methoxy-α,α-dimethyl- (CAS No. 72390-26-2): A Comprehensive Overview in Modern Chemical Biology
Benzenepropanol, 3-methoxy-α,α-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 72390-26-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug development and biomolecular interactions.
The structural formula of Benzenepropanol, 3-methoxy-α,α-dimethyl- consists of a benzene ring substituted with a methoxy group at the 3-position and an isobutyl group attached to the propanol moiety. This configuration imparts distinct chemical properties that make it a valuable candidate for various biochemical studies. The presence of both aromatic and aliphatic components in its structure allows for diverse interactions with biological targets, making it a versatile molecule in medicinal chemistry.
In recent years, the study of Benzenepropanol, 3-methoxy-α,α-dimethyl- has been particularly intriguing due to its role as a precursor in synthesizing more complex bioactive molecules. Researchers have been exploring its utility in developing novel therapeutic agents that target specific enzymatic pathways and receptor interactions. The methoxy group at the 3-position of the benzene ring enhances its solubility and bioavailability, which are critical factors in drug design.
One of the most notable applications of Benzenepropanol, 3-methoxy-α,α-dimethyl- is in the synthesis of enzyme inhibitors. These inhibitors have shown promise in treating various diseases by modulating the activity of key enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes. The isobutyl group on the propanol moiety contributes to the molecule's ability to interact with hydrophobic pockets of enzymes, enhancing binding affinity.
The pharmaceutical industry has also been investigating Benzenepropanol, 3-methoxy-α,α-dimethyl- for its potential as an intermediate in producing antiviral and anticancer agents. Its structural features allow it to mimic natural substrates or modulate signaling pathways disrupted in disease states. For example, researchers have explored its derivatives as protease inhibitors, which are essential in combating viral infections and cancer cell proliferation. The dimethyl substitution on the α-carbon of the propanol group increases the steric hindrance around reactive sites, improving selectivity against target enzymes.
In addition to its therapeutic applications, Benzenepropanol, 3-methoxy-α,α-dimethyl- has been studied for its role in biomolecular recognition processes. Its ability to form stable complexes with peptides and proteins makes it a valuable tool in developing molecular probes for diagnostic purposes. These probes can be used to visualize and quantify biological targets in vitro and in vivo, providing insights into disease mechanisms and therapeutic responses.
The synthesis of Benzenepropanol, 3-methoxy-α,α-dimethyl- has been optimized through various chemical methodologies to ensure high yield and purity. Modern synthetic techniques such as catalytic hydrogenation and nucleophilic substitution reactions have been employed to construct its complex framework efficiently. These advancements have not only improved the accessibility of the compound but also enabled the exploration of its derivatives for enhanced biological activity.
The growing interest in green chemistry has also influenced the synthesis of Benzenepropanol, 3-methoxy-α,α-dimethyl-. Researchers are increasingly adopting environmentally friendly protocols that minimize waste and reduce energy consumption. These sustainable approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices while maintaining high-quality standards.
The future prospects of Benzenepropanol, 3-methoxy-α,α-dimethyl- are promising as new methodologies continue to emerge in chemical biology and drug discovery. Ongoing research aims to uncover novel applications and refine existing ones through computational modeling and high-throughput screening technologies. These innovations will likely expand its utility across multiple therapeutic areas.
In conclusion, CAS No. 72390-26-2, corresponding to Benzenepropanol, 3-methoxy-α,α-dimethyl-, represents a cornerstone compound in modern chemical biology. Its unique structural features and diverse biological interactions make it indispensable in pharmaceutical research and development. As scientific understanding advances,this compound will continue to play a pivotal role in shaping future therapies and diagnostic tools.
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